3-Fluoro-N,N-dimethyl-4-vinylbenzamide
Description
3-Fluoro-N,N-dimethyl-4-vinylbenzamide is a fluorinated benzamide derivative characterized by a vinyl group at the 4-position, a fluorine atom at the 3-position, and dimethylamide substitution on the benzene ring. This compound is of interest in pharmaceutical and materials science due to its unique electronic and steric properties imparted by the fluorine and vinyl groups.
Properties
IUPAC Name |
4-ethenyl-3-fluoro-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-4-8-5-6-9(7-10(8)12)11(14)13(2)3/h4-7H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFYSUSIALYTNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)C=C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N,N-dimethyl-4-vinylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-vinylbenzoic acid, which is commercially available or can be synthesized from styrene.
Amidation: The final step involves the formation of the amide bond. This can be done by reacting the fluorinated benzoic acid derivative with dimethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N,N-dimethyl-4-vinylbenzamide can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as mCPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate) can be used.
Reduction: Reducing agents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-N,N-dimethyl-4-vinylbenzamide has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives may be explored for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-N,N-dimethyl-4-vinylbenzamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The fluorine atom and the vinyl group may play crucial roles in binding interactions and the overall stability of the compound.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Compounds Compared:
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| 3-Fluoro-N,N-dimethyl-4-vinylbenzamide | 3-F, 4-vinyl, N,N-dimethyl | C₁₁H₁₂FNO | 193.22 | Vinyl enables polymerization |
| 4-Bromo-3-fluoro-N,N-dimethylbenzamide | 3-F, 4-Br, N,N-dimethyl | C₉H₉BrFNO | 246.08 | Bromo as a leaving group |
| 3-Fluoro-N,N,4-trimethylbenzamide | 3-F, 4-CH₃, N,N-dimethyl | C₁₀H₁₂FNO | 181.21 | Methyl enhances lipophilicity |
| 3-Fluoro-N-methyl-4-nitrobenzamide | 3-F, 4-NO₂, N-methyl | C₈H₇FN₂O₂ | 198.15 | Nitro group increases reactivity |
Spectroscopic Properties
- NMR Shifts:
- 3-Fluoro-N,N-dimethylaniline (): ¹³C NMR shows distinct deshielding at the fluorine-bearing carbon (δ ≈ 115 ppm). Similar effects are expected in the target compound.
- 3-Fluoro-N,N,4-trimethylbenzamide (): ¹H NMR signals for dimethylamide protons appear at δ 3.08 and 2.80 ppm, comparable to the target compound .
Solid-State Behavior and Intermolecular Interactions
- Fluorine’s Role in Crystal Packing: demonstrates that fluorinated benzamidines exhibit N–H⋯F and C–H⋯F interactions, stabilizing their crystal lattices. For the target compound, similar fluorine-mediated interactions may enhance thermal stability or solubility .
- Isostructurality: Fluorine’s small atomic radius allows isostructurality with chloro or methyl analogs, as seen in fluorinated phenyl benzamidines (). This property is critical for designing co-crystals or polymorphs with tailored physicochemical profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
